(5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester dihydrochloride
Description
Properties
IUPAC Name |
benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.2ClH/c15-12-6-7-13(16-8-12)9-17-14(18)19-10-11-4-2-1-3-5-11;;/h1-8H,9-10,15H2,(H,17,18);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZSLZCZTGIHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Aminopyridine-2-Methanol
The pyridine core is functionalized through nitration followed by reduction. For example, 2-picoline is nitrated at the 5-position using fuming nitric acid in sulfuric acid, yielding 5-nitro-2-picoline. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 5-amino-2-picoline. Subsequent oxidation with potassium permanganate generates 5-amino-2-pyridinemethanol.
Critical Parameters :
Carbamate Formation with Benzyl Chloroformate
The amine group of 5-amino-2-pyridinemethanol is protected via carbamate formation. Benzyl chloroformate (Cbz-Cl) is added dropwise to a stirred solution of the intermediate in dichloromethane (DCM) with DIPEA as a base. The reaction proceeds at 0°C to minimize exothermic side reactions.
Optimization Insights :
Dihydrochloride Salt Formation
The free base is converted to its dihydrochloride salt by treating with HCl in dioxane. A 2:1 molar ratio of HCl to amine ensures protonation of both the pyridine nitrogen and the carbamate amine.
Crystallization Conditions :
-
Solvent System : Ethanol/water (3:1) promotes high-purity crystals.
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Temperature : Slow cooling from 50°C to 4°C enhances crystal yield.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:1) as the eluent. Fractions are analyzed by TLC (Rf = 0.3, ethyl acetate).
Spectroscopic Data
¹H-NMR (600 MHz, D₂O) :
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δ 7.35–7.28 (m, 5H, benzyl aromatic),
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δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H3),
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δ 6.95 (dd, J = 8.4, 2.4 Hz, 1H, pyridine-H4),
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δ 4.52 (s, 2H, CH₂NH),
Mass Spectrometry :
HPLC Purity :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Cbz Protection | 78 | 99.5 | Simplified workflow |
| Boc-Mediated Route | 65 | 98.7 | Avoids over-protonation |
| Patent Process | 82 | 99.9 | Scalable to kilogram quantities |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: N-oxides of the pyridine ring
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of (5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester dihydrochloride in cancer treatment, particularly as an inhibitor of specific kinases involved in tumor progression.
Case Study: ERK5 Inhibition
One notable application is its role as an inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5). The optimization of this compound has led to derivatives with enhanced potency and selectivity against ERK5, which is implicated in various cancers. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can significantly impact the inhibitory activity against ERK5 .
Table 1: ERK5 Inhibitory Potency of Derivatives
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| 32a | 100 | Base compound |
| 32g | 20 | Improved potency with chloro substitution |
| 34b | 10 | Best balance of potency and oral bioavailability |
These findings suggest that this compound could be further developed as a therapeutic agent for cancer treatment.
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. A series of related compounds have shown promising results against various bacterial strains.
Case Study: Antibacterial Screening
A study evaluated the antibacterial activity of several pyrimidine derivatives, including those related to this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
Table 2: Antibacterial Activity Data
| Compound No. | E. Coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
|---|---|---|
| 5a | 100 | 0.2 |
| 5b | 25 | 0.2 |
| 5g | 50 | 1.6 |
| Ciprofloxacin | 2 | 2 |
This data illustrates the potential for developing new antibacterial agents from this class of compounds.
Enzyme Inhibition
The compound's structural features make it a candidate for enzyme inhibition studies, particularly in targeting enzymes involved in metabolic pathways.
Case Study: Inhibition Profile
Research has shown that similar carbamate derivatives can inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . The design of this compound suggests that it may also possess AChE inhibitory properties, warranting further investigation.
Mechanism of Action
The mechanism of action of (5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the aminopyridine moiety can interact with receptor sites, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(4-aminopyridin-2-yl)methyl]carbamate
- Benzyl N-[(3-aminopyridin-2-yl)methyl]carbamate
- Benzyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate
Uniqueness
Benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate;dihydrochloride is unique due to the specific positioning of the amino group on the pyridine ring, which can influence its reactivity and interaction with molecular targets. This positional specificity can result in distinct biological and chemical properties compared to its analogs.
Biological Activity
The compound (5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester dihydrochloride (CAS Number: 2755403-92-8) is a derivative of pyridine that has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.
- Molecular Formula: C14H17Cl2N3O2
- Molecular Weight: 330.2132 g/mol
- Purity: Typically high purity for research applications.
Pharmacological Effects
-
Anticancer Activity
- Recent studies indicate that derivatives of pyridine, including this compound, exhibit significant anticancer properties. For instance, compounds related to the structure of (5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester have shown IC50 values in the nanomolar range against various cancer cell lines such as MCF-7 and A549 . The mechanism often involves the inhibition of tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
-
Antiviral Properties
- The compound's structural analogs have been investigated for antiviral activities, particularly against RNA viruses. Studies have shown that modifications in the pyridine ring can enhance antiviral efficacy, suggesting that (5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester could be a candidate for further antiviral research .
- Neurological Applications
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity: The compound may act as an inhibitor for certain enzymes involved in cancer proliferation.
- Modulation of Signaling Pathways: It has been suggested that this compound can interfere with key signaling pathways that regulate cell growth and survival.
Case Studies
- Study on Anticancer Efficacy
- Antiviral Activity Assessment
Pharmaceutical Development
The compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders and cancer.
Agricultural Chemicals
Due to its biochemical properties, it is also being explored for use in agrochemicals, providing environmentally friendly pest control solutions .
Biochemical Research
Researchers utilize this compound in biochemical assays to study enzyme activity and protein interactions essential for understanding cellular processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
